3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole
Overview
Description
3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole is a complex organic compound that features a triazole ring fused with an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then fused with the indole structure. Common reagents used in these reactions include benzyl chloride, sulfur-containing compounds, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the benzyl positions.
Scientific Research Applications
3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The triazole ring and indole structure can engage in various interactions with biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole
- 3-(4-benzyl-5-phenylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole
- 3-(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole
Uniqueness
3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole is unique due to the presence of two benzyl groups attached to the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4S/c1-18-23(21-14-8-9-15-22(21)26-18)24-27-28-25(30-17-20-12-6-3-7-13-20)29(24)16-19-10-4-2-5-11-19/h2-15,26H,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBORYLQWNDNDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=NN=C(N3CC4=CC=CC=C4)SCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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